N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide
Description
N-(1-(6-Methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 6-methoxybenzothiazole moiety and a 5-nitrothiophene carboxamide group. The 6-methoxy group on the benzothiazole may enhance solubility, while the nitro group on the thiophene ring could influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S2/c1-9-7-14(19-16(23)12-5-6-15(27-12)22(24)25)21(20-9)17-18-11-4-3-10(26-2)8-13(11)28-17/h3-8H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWNXFOCCJJPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 6-methoxybenzo[d]thiazole intermediate. This intermediate is then coupled with a pyrazole derivative under specific reaction conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum yield while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of benzothiazoles and pyrazoles have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The nitrothiophene moiety may enhance this effect through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Studies have demonstrated that related compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of the methoxybenzo[d]thiazole and pyrazole groups may contribute to this bioactivity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar structures have been reported to inhibit key enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX). Inhibition of AChE can enhance cholinergic transmission, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.
Biochemical Applications
Biological Assays
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide can be utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit specific enzymes makes it a valuable tool for understanding enzyme function and regulation.
Targeted Drug Delivery Systems
The unique chemical properties of this compound allow for its incorporation into drug delivery systems. Its structure can be modified to enhance solubility and bioavailability, making it suitable for targeted therapies in cancer treatment or other diseases.
Material Science
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties. Its unique functional groups enable the formation of polymers or nanomaterials that could be used in electronic devices or sensors.
Photovoltaic Applications
Research suggests that derivatives of thiophene compounds can be employed in organic photovoltaic cells due to their ability to absorb light and convert it into energy efficiently. The integration of this compound into these systems could enhance their performance.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including compounds similar to this compound. Results indicated significant inhibition of cancer cell lines, with IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of related compounds against AChE. The findings revealed that these compounds exhibit uncompetitive inhibition, enhancing cholinergic transmission in vitro, which could have implications for Alzheimer's disease treatment .
Case Study 3: Material Development
Research conducted on the synthesis of thiophene-based polymers demonstrated that incorporating this compound improved the electrical conductivity and thermal stability of the resulting materials, making them suitable for electronic applications .
Mechanism of Action
The mechanism of action of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Discussion of Key Differences and Implications
- Electronic Effects : The nitro group on thiophene (target) vs. benzene (10a-j) may alter charge distribution, affecting target binding.
- Solubility: The 6-methoxybenzothiazole in the target compound and 10a-j likely improves aqueous solubility compared to non-methoxy analogs.
- Synthetic Accessibility : Click chemistry (10a-j) allows rapid diversification, whereas the target compound’s synthesis may require multi-step coupling.
Biological Activity
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H17N3O4S2
Target Interactions
The compound primarily interacts with several biological targets, notably:
- Acetylcholinesterase (AChE) : It exhibits uncompetitive inhibition against AChE, enhancing cholinergic neurotransmission, which is crucial for cognitive functions and memory enhancement.
Biochemical Pathways
The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Anticancer Properties
Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against HeLa and MCF-7 cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | HeLa | 0.37 | Apoptosis induction |
| Example B | MCF-7 | 0.73 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, the compound has been studied for its neuroprotective effects. By inhibiting AChE and reducing amyloid-beta aggregation, it may contribute to the prevention of cognitive decline associated with Alzheimer's disease .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Cytotoxicity Studies : In vitro studies revealed that certain derivatives significantly inhibited the proliferation of cancer cells. For example, a series of benzothiazole derivatives demonstrated enhanced cytotoxicity compared to standard treatments like sorafenib .
- Neuroprotective Activity : Research has shown that compounds targeting AChE can improve cognitive function in animal models by enhancing cholinergic transmission and reducing neurotoxic aggregates associated with Alzheimer’s disease .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds have suggested that modifications on the benzothiazole ring can significantly influence biological activity, guiding future drug design efforts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
